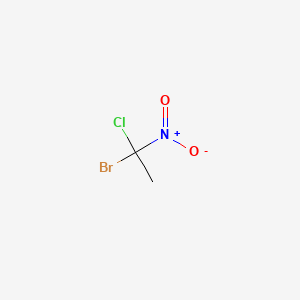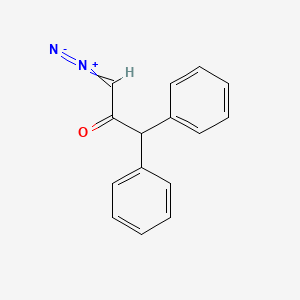
2-Propanone, 3-diazo-1,1-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 3-diazo-1,1-diphenyl- is a chemical compound with the molecular formula C15H12N2O. It is also known as 3-diazo-1,1-diphenyl-2-propanone. This compound is characterized by the presence of a diazo group (-N2) attached to the carbonyl carbon of 1,1-diphenyl-2-propanone. The diazo group imparts unique reactivity to the compound, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 3-diazo-1,1-diphenyl- typically involves the diazotization of 1,1-diphenyl-2-propanone. One common method includes the reaction of 1,1-diphenyl-2-propanone with a diazotizing agent such as diazomethane or diazoacetic ester under controlled conditions. The reaction is usually carried out in an inert solvent like ether or dichloromethane at low temperatures to prevent decomposition of the diazo compound.
Industrial Production Methods
Industrial production of 2-Propanone, 3-diazo-1,1-diphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potential hazards associated with diazo compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanone, 3-diazo-1,1-diphenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by nucleophiles such as halides, amines, and alcohols.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with alkenes and alkynes to form five-membered rings.
Decomposition Reactions: Under certain conditions, the diazo group can decompose to form nitrogen gas and a carbene intermediate.
Common Reagents and Conditions
Nucleophiles: Halides, amines, alcohols
Solvents: Ether, dichloromethane
Catalysts: Transition metal catalysts for cycloaddition reactions
Major Products Formed
Substitution Products: Halogenated, aminated, or alkoxylated derivatives of 1,1-diphenyl-
Eigenschaften
CAS-Nummer |
32640-78-1 |
|---|---|
Molekularformel |
C15H12N2O |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
3-diazo-1,1-diphenylpropan-2-one |
InChI |
InChI=1S/C15H12N2O/c16-17-11-14(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H |
InChI-Schlüssel |
BQGNYAJDSVQYDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


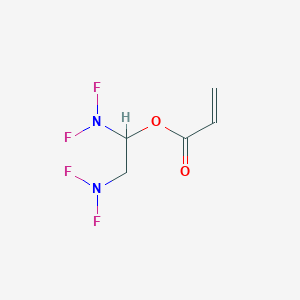
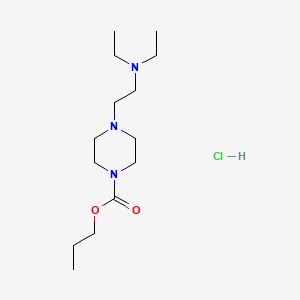
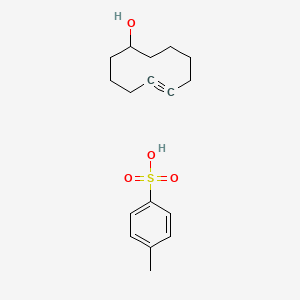
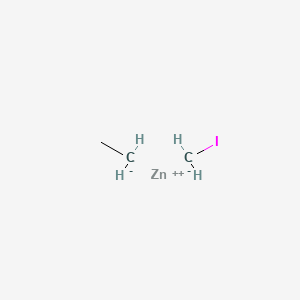

![5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14696598.png)

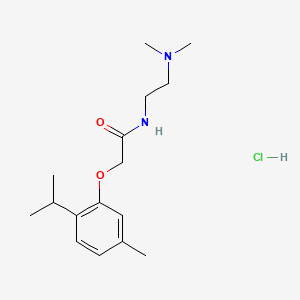
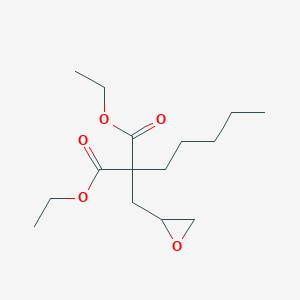
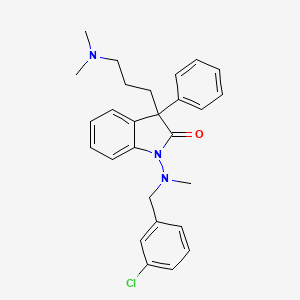
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)

![2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid](/img/structure/B14696622.png)
